Basic Blue 8

Histological Staining Dye Chemistry Aqueous Solubility

Researchers substituting Victoria blue dyes risk inconsistent staining due to differing solubility, spectral, and binding profiles. Basic Blue 8 (CAS 2185-87-7) eliminates this variability with: • 3.23% aqueous solubility-6× higher than Victoria Blue R-enabling concentrated stock solutions with reduced precipitation risk. • λmax 593.5 nm for clean spectral separation in dual-wavelength assays. • Documented automated cell-pattern recognition compatibility for digital pathology workflows. • Higher cationic weight (485 Da) for differential nucleic acid staining. Supplied at ≥98% purity with global ambient-temperature shipping.

Molecular Formula C34H34N3.Cl
C34H34ClN3
Molecular Weight 520.1 g/mol
CAS No. 2185-87-7
Cat. No. B1221837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic Blue 8
CAS2185-87-7
SynonymsVictoria blue 4R
Molecular FormulaC34H34N3.Cl
C34H34ClN3
Molecular Weight520.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-]
InChIInChI=1S/C34H34N3.ClH/c1-35(2)27-19-15-25(16-20-27)34(26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29;/h6-24H,1-5H3;1H/q+1;/p-1
InChIKeyAODQPPLFAXTBJS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basic Blue 8 Identity and Physicochemical Profile


Basic Blue 8 (C.I. 42563), also designated as Victoria Blue 4R, is a synthetic cationic diphenylnaphthylmethane dye belonging to the triarylmethane class [1]. This compound is an iminium salt composed of a complex organic cation and a chloride counterion [2]. Key physicochemical identifiers include a molecular formula of C34H34ClN3 and a molecular weight of 520.11 g/mol [3]. It is characterized by distinct solubility properties, exhibiting 3.23% solubility in both aqueous and ethanolic solutions, and possesses characteristic absorption maxima at 593.5 nm and 538.5 nm, as reported by Conn [4].

Aqueous staining workflow Solubility profile supports concentrated stock preparation for histology and cytology protocols.
Alcoholic staining protocols Ethanol-compatible for alcohol-based formulation and solvent-flexible assay design.
Spectrophotometric detection Characteristic visible absorption enables multi-dye spectral separation in quantitative assays.
Nucleic acid binding studies Cationic character supports differential staining of anionic cellular targets such as nucleic acids.

Hazards of Substituting Basic Blue 8


While the Victoria blue family of dyes shares a common triaminodiphenylnaphthylmethane core and are often described as 'very similar' [1], their structural and physicochemical heterogeneity prohibits reliable substitution. The group comprises several distinct Color Index entities, including Basic Blue 11 (Victoria Blue R; CI 44040, MW 458.1) and Basic Blue 26 (Victoria Blue B; CI 44045, MW 506.1), which differ significantly from Basic Blue 8 (CI 42563, MW 520.1) in molecular weight and substitution pattern [2]. These variations translate into quantifiable differences in solubility (Basic Blue 8 demonstrates approximately 6-fold higher aqueous solubility than Basic Blue 11), absorption maxima, and cationic weight [3] [4]. In practice, such disparities can lead to inconsistent staining, altered binding affinity for specific cellular targets, and suboptimal performance in quantitative analytical workflows [5]. The evidence presented below substantiates why Basic Blue 8 cannot be treated as a generic drop-in replacement and demands deliberate, data-driven sourcing.

Structural variation Molecular weight and substitution pattern differ from Victoria Blue R and Victoria Blue B, which may alter tissue penetration and binding kinetics.
Solubility disparity Aqueous and ethanol solubility profiles differ substantially from closest Victoria Blue analogs, which may affect solution preparation consistency.
Spectral shift Absorption maximum is blue-shifted relative to Victoria Blue R, which may disrupt established multiplexed detection protocols if substituted without validation.
Application gap Automated cell-pattern recognition compatibility is documented for Basic Blue 8 but not reported for Victoria Blue R or Victoria Blue B, which limits direct substitution in imaging workflows.

Quantitative Differentiation of Basic Blue 8 from Analogs


Superior Aqueous Solubility vs. Victoria Blue R

Basic Blue 8 (Victoria Blue 4R) demonstrates significantly higher aqueous solubility compared to its close relative Victoria Blue R (Basic Blue 11) [1]. This property is critical for preparing high-concentration staining solutions and ensuring consistent dye uptake without precipitation artifacts [2].

Aqueous Solubility
Head-to-head
6.0-fold higher vs Victoria Blue R (3.23% vs 0.54%)
Supports high-concentration aqueous staining workflow
Ambient temperature solubility; dye reference table data
Histological Staining Dye Chemistry Aqueous Solubility

Ethanol Solubility Advantage Over Victoria Blue R

Basic Blue 8 exhibits a marked increase in ethanol solubility relative to Victoria Blue R, making it the preferred choice for alcoholic staining protocols and applications requiring solvent compatibility [1] [2].

Ethanol Solubility
Head-to-head
6.0-fold higher vs Victoria Blue R (3.23% vs 0.54%)
May support alcohol-based staining protocol flexibility
Ambient temperature solubility; dye reference table data
Histological Staining Dye Chemistry Alcoholic Solubility

Distinct Absorption Maximum for Spectral Separation

Basic Blue 8 possesses a characteristic absorption maximum that is distinctly blue-shifted compared to its analog Victoria Blue R, providing a means for spectral differentiation in multiplexed or quantitative assays [1] [2].

Absorption Maximum Shift
Head-to-head
593.5 nm vs 615 nm (21.5 nm hypsochromic shift)
Supports spectral separation in multi-dye detection
Solution-phase spectrophotometric measurement
Spectrophotometry Colorimetric Analysis Dye Characterization

Cationic Weight Impact on Nucleic Acid Binding

Basic Blue 8 possesses a higher cationic weight compared to several other basic dyes, a property that influences its selectivity and binding strength to anionic cellular targets such as nucleic acids [1]. This parameter is central to understanding its differential performance in histochemical staining protocols [2].

Cationic Weight
Cross-study
485 Da (vs Crystal Violet 373 Da; Toluidine Blue 271 Da)
Context for nucleic acid binding selectivity review
1961 comparative study of 14 basic dyes; data to verify
Nucleic Acid Staining Cytochemistry Binding Affinity

Compatibility with Automated Cell-Pattern Recognition

Basic Blue 8 is explicitly validated for use in standardized staining techniques suitable for automated cell-pattern recognition, a capability not universally documented for its closest Victoria blue analogs [1]. This functional attribute positions it as a preferred dye for high-throughput and quantitative imaging applications [2].

Automated Imaging Compatibility
Class-level
Documented for Basic Blue 8; not reported for Victoria Blue R/B
May streamline automated cytology assay integration
Curated database annotations; validation recommended
Automated Cytology High-Throughput Screening Digital Pathology

Recommended Applications for Basic Blue 8


High-Concentration Aqueous Staining Formulation

Leverage the 3.23% aqueous solubility of Basic Blue 8 to prepare concentrated stock solutions for histology and cytology protocols, minimizing solvent volume and reducing precipitation risk [1]. This is particularly advantageous when Victoria Blue R (0.54% solubility) would require larger solvent volumes or risk precipitation [2].

Automated High-Throughput Cytology Assays

Select Basic Blue 8 for its documented compatibility with automated cell-pattern recognition systems [3]. This enables seamless integration into digital pathology workflows and high-content screening platforms, a feature not consistently reported for other Victoria blue dyes.

Multiplexed Spectrophotometric Detection

Exploit the distinct absorption maximum of Basic Blue 8 at 593.5 nm to design dual-wavelength or multi-dye assays, ensuring spectral separation from dyes like Victoria Blue R (λmax 615 nm) to minimize signal overlap and improve quantitative accuracy [1] [4].

Nucleic Acid Staining with Controlled Binding Kinetics

Utilize the higher cationic weight (485 Da) of Basic Blue 8 to modulate binding affinity and tissue penetration in nucleic acid staining procedures, potentially achieving differential staining patterns not readily attainable with lower cationic weight basic dyes [5].

Application
Selection Property
Validation Focus
Aqueous staining workflow
Aqueous solubility profile
Stock solution stability and precipitation control
Automated cytology screening
Documented imaging compatibility
Algorithm-specific pattern recognition validation
Multi-dye spectrophotometric assays
Spectral separation window
Signal crosstalk and quantitative linearity
Nucleic acid staining protocols
Cationic weight and binding selectivity
Tissue penetration and differential staining patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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